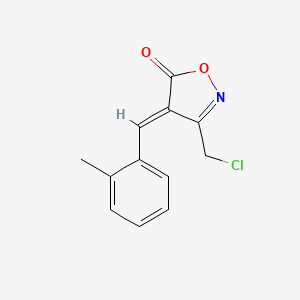

![molecular formula C22H25NO3 B1359621 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone CAS No. 898761-29-0](/img/structure/B1359621.png)

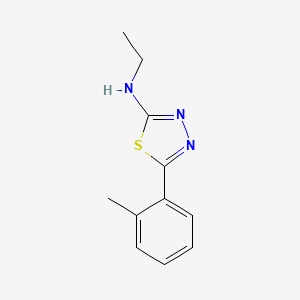

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone is a derivative of the 1,4-dioxaspiro[4.5]decan-8-one family, which is known for its potential in pharmaceutical applications. The structure of the compound suggests that it may have interesting chemical and biological properties due to the presence of the spirocyclic and benzophenone moieties.

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid, with a key step being metal-catalyzed oxidative cyclization . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones includes amide formation and various substitutions at specific carbon atoms . These methods could potentially be adapted for the synthesis of 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro carbon, which is a quaternary carbon atom that is the junction of two rings. This unique feature often imparts significant stereochemical complexity to the molecule. The presence of a 1,4-dioxaspiro[4.5]decan-8-one core suggests that the compound may exhibit interesting conformational properties .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including rearrangements and ring-opening reactions. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones can undergo dienone-phenol rearrangement, which is influenced by the nature of substituents . The benzophenone moiety in the compound of interest may also participate in reactions typical of carbonyl compounds, such as nucleophilic addition.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the presence of heteroatoms. For instance, the solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents and the degree of saturation in the rings. The pharmacological properties, such as antitumor , antiviral , and antihypertensive activities , have been reported for some spirocyclic derivatives, indicating the potential for diverse biological activities for 3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone.

科学的研究の応用

Synthesis and Structural Studies

- Regioselectivity in Acylation: The compound demonstrates interesting behavior in acylation reactions, where the presence of pyridine leads to the formation of 3-acyloxy-2-methyl-1-pyrroline derivatives, showing the influence of base and acyl chloride on its regioselectivity (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

- Growth-Regulating Activity: A derivative of this compound, 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1H-pyridin-2-one, synthesized via the Mannich reaction, exhibited growth-regulating activity, highlighting its potential in agricultural sciences (Sharifkanov, Alimzhanova, Abilov, & Bektibaeva, 2001).

- Structural Elucidation in Antitubercular Drugs: The compound's structure was detailed in the study of BTZ043, an antitubercular drug candidate. This highlights its relevance in drug design and discovery, especially in the context of infectious diseases (Richter et al., 2022).

Applications in Materials Science

- Water Purification: A derivative involving calix[4]arene showed high efficiency in removing carcinogenic azo dyes from water, indicating its potential application in water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Pharmaceutical and Medicinal Applications

- Antiviral Activity: Some derivatives have shown potent activity against influenza A/H3N2 virus and human coronavirus, suggesting their potential in antiviral drug development (Apaydın, Loy, Stevaert, & Naesens, 2020).

- Nematicidal and Antimicrobial Activity: Derivatives of this compound have been evaluated for their nematicidal and antimicrobial activities, making them of interest in the field of agricultural pest control and infection management (Srinivas, Nagaraj, & Reddy, 2008).

Chemical Analysis and Characterization

- Mass Spectrometry Studies: Detailed mass spectrometric studies of the compound have provided insights into its fragmentation patterns, crucial for its identification and analysis in various fields (Solomons, 1982).

将来の方向性

特性

IUPAC Name |

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-17-5-2-3-8-20(17)21(24)19-7-4-6-18(15-19)16-23-11-9-22(10-12-23)25-13-14-26-22/h2-8,15H,9-14,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHGJHYXDBQQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643293 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone | |

CAS RN |

898761-29-0 |

Source

|

| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

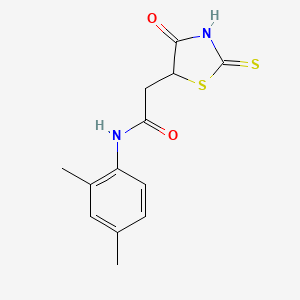

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

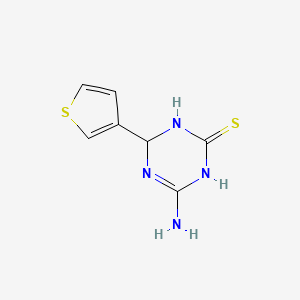

![3-(5-{[(3-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359574.png)

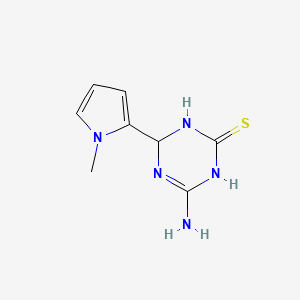

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)